An In-depth Technical Guide to the Chemical Properties of 2,2'-Dichloro diphenyl disulfide
An In-depth Technical Guide to the Chemical Properties of 2,2'-Dichloro diphenyl disulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 2,2'-Dichloro diphenyl disulfide. It includes detailed information on its physical and chemical characteristics, spectroscopic data, reactivity, and stability. Additionally, this guide outlines experimental protocols for its synthesis and purification and touches upon its potential biological relevance as an intermediate in pharmaceutical development.
Physicochemical Properties
2,2'-Dichloro diphenyl disulfide is a symmetrical disulfide.[1] The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₈Cl₂S₂ | [1] |
| Molecular Weight | 287.23 g/mol | [1] |
| CAS Number | 31121-19-4 | [1] |
| Appearance | Pale yellow to gray powder (based on related compounds) | [2] |
| Melting Point | 82-83 °C | N/A |
| Boiling Point | Not available | |
| Solubility | Insoluble in water; soluble in organic solvents like xylene. | [3] |
| SMILES | C1=CC=C(C(=C1)SSC2=CC=CC=C2Cl)Cl | [4] |
| InChI | InChI=1S/C12H8Cl2S2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H | [4] |
Spectroscopic Data (Predicted)
| Spectroscopy | Predicted Data |
| ¹H NMR | The aromatic protons are expected to appear as a complex multiplet in the range of δ 7.0-7.6 ppm. The presence of the electron-withdrawing chlorine atom ortho to the disulfide linkage would likely cause a downfield shift of the adjacent protons compared to unsubstituted diphenyl disulfide. |
| ¹³C NMR | Aromatic carbons are expected in the δ 125-140 ppm region. The carbon atom attached to the chlorine (C-Cl) would likely appear around δ 130-135 ppm, while the carbon atom attached to the sulfur (C-S) is predicted to be in the range of δ 135-140 ppm. |
| IR (Infrared) | - C-H stretching (aromatic): ~3050-3100 cm⁻¹ - C=C stretching (aromatic): ~1450-1600 cm⁻¹ - C-Cl stretching: ~750-800 cm⁻¹ (characteristic for ortho-disubstituted benzenes) - S-S stretching: A weak absorption band is expected around 450-550 cm⁻¹.[7] |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): m/z 286 (with characteristic isotopic pattern for two chlorine atoms). - Major Fragments: Expect fragmentation at the S-S bond to yield the [C₆H₄ClS]⁺ fragment (m/z 143), and further fragmentation of the aromatic ring. |
Reactivity and Stability
Reactivity:
The chemical behavior of 2,2'-Dichloro diphenyl disulfide is largely dictated by the disulfide bond and the chlorinated aromatic rings.
-
Reduction: Like other disulfides, it can be reduced to the corresponding thiol, 2-chlorothiophenol, using reducing agents such as sodium borohydride or lithium aluminum hydride.[15] This reaction is fundamental for the synthetic utility of disulfides.
-
Oxidation: The disulfide bond can be oxidized to form thiosulfinates and further to sulfonic acids under strong oxidizing conditions.
-
Thiol-Disulfide Exchange: It can participate in thiol-disulfide exchange reactions with other thiols, which is a common process in biological systems and organic synthesis.
-
Halogenation: Reaction with halogens like chlorine can lead to the cleavage of the S-S bond, forming sulfenyl chlorides.[15]
Stability:
The compound is generally stable under normal laboratory conditions. However, it is incompatible with strong oxidizing agents and strong bases.[3] Exposure to heat may lead to decomposition, releasing toxic fumes such as sulfur oxides and hydrogen chloride gas.[2]
Experimental Protocols
Synthesis of 2,2'-Dichloro diphenyl disulfide via Oxidation of 2-Chlorothiophenol
This protocol is adapted from general procedures for the synthesis of symmetrical diaryl disulfides.[8][9][16]
Materials:
-
2-Chlorothiophenol
-
Iodine (I₂)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Sodium thiosulfate (Na₂S₂O₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-chlorothiophenol (1.0 eq.) in a mixture of acetonitrile and water (5:1 v/v).
-
To this solution, add iodine (0.5 eq.) portion-wise with stirring at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few minutes to an hour.
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Purification by Column Chromatography
Procedure:
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Dissolve the crude 2,2'-Dichloro diphenyl disulfide in a minimal amount of a suitable solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture).
-
Load the dissolved crude product onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity).
-
Collect the fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified 2,2'-Dichloro diphenyl disulfide.
Visualization of Synthesis and Purification Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of 2,2'-Dichloro diphenyl disulfide.
Caption: Synthesis and purification workflow for 2,2'-Dichloro diphenyl disulfide.
Potential Biological Relevance
2,2'-Dichloro diphenyl disulfide is noted as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential areas of interest for researchers.
Diphenyl disulfide and its derivatives are known to be key intermediates in the synthesis of various therapeutic agents, including anticancer and anti-inflammatory drugs.[3] The introduction of a phenylthio group, facilitated by diphenyl disulfides, is a crucial step in building complex molecular architectures.[3]
Furthermore, studies on other chlorinated aromatic compounds have indicated a potential for biological effects, including toxicity and immunomodulatory responses. The presence of chlorine atoms on the phenyl rings of 2,2'-Dichloro diphenyl disulfide may influence its metabolic stability, lipophilicity, and interaction with biological targets. However, it is important to note that direct evidence of the biological activity and toxicological profile of 2,2'-Dichloro diphenyl disulfide requires further investigation.
References
- 1. 13C NMR chemical shifts can predict disulfide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass Spectrometric Determination of Disulfide Linkages in Recombinant Therapeutic Proteins Using On-line LC-MS with Electron Transfer Dissociation (ETD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Direct mass spectrometric characterization of disulfide linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C NMR chemical shifts can predict disulfide bond formation | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Disulfide, diphenyl [webbook.nist.gov]
- 11. DIPHENYL DISULFIDE(882-33-7) IR Spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 15. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 16. benchchem.com [benchchem.com]



